4-(2,3-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one
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Overview
Description
4-(2,3-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzylidene group substituted with two methoxy groups at the 2 and 3 positions, and a phenyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with 2-phenyloxazole-5(4H)-one under basic or acidic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or acetic acid, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction can produce reduced oxazole compounds. Substitution reactions can result in a variety of functionalized oxazole derivatives.
Scientific Research Applications
4-(2,3-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzoic (2,3-dimethoxybenzylidene)hydrazide
- 4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide
- Dimethoxyethane
Uniqueness
4-(2,3-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific structural features, such as the presence of both methoxy and benzylidene groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H15NO4 |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
(4E)-4-[(2,3-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15NO4/c1-21-15-10-6-9-13(16(15)22-2)11-14-18(20)23-17(19-14)12-7-4-3-5-8-12/h3-11H,1-2H3/b14-11+ |
InChI Key |
SRJNRLSXCORWGX-SDNWHVSQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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